molecular formula C9H7N2NaO2 B2475326 Sodium;2-(benzimidazol-1-yl)acetate CAS No. 68392-61-0

Sodium;2-(benzimidazol-1-yl)acetate

Cat. No. B2475326
CAS RN: 68392-61-0
M. Wt: 198.157
InChI Key: VZWNCVNODQWRGV-UHFFFAOYSA-M
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .


Synthesis Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide .


Molecular Structure Analysis

Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The arguably most adaptable heterocyclic cores are benzimidazoles containing nitrogen in a bicyclic scaffold .


Chemical Reactions Analysis

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Physical And Chemical Properties Analysis

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .

Scientific Research Applications

Anticancer Potential

Sodium;2-(benzimidazol-1-yl)acetate has been explored for its potential in anticancer therapy. The compound is involved in the synthesis of isoxazoles and quinoxalines, which show promise as anticancer agents. In one study, 2-acetylbenzimidazole was condensed with various aldehydes to yield chalcones, which upon further reactions produced 3-(benzimidazol-2'-yl)-5-arylisoxazoles and 2-(benzimidazol-2'-yl-methyl)-3-arylquinoxalines. These compounds were evaluated for their in vitro growth inhibitory activity against different microbes, showing potential in antimicrobial and anticancer applications (Vekariya, Khunt, & Parikh, 2003).

Analytical Chemistry

In the field of analytical chemistry, sodium;2-(benzimidazol-1-yl)acetate is utilized in innovative methods for the separation and determination of various substances. A novel method using salting-out assisted liquid-liquid extraction (SALLE) was developed for the determination of benzimidazole fungicides in high salinity samples. This method, involving sodium;2-(benzimidazol-1-yl)acetate, demonstrated efficient cleanup and good linear relationships for the fungicides (Wen et al., 2013).

Anti-Inflammatory Applications

The compound has been investigated for its anti-inflammatory properties. Benzimidazole-2-thione derivatives, synthesized using sodium;2-(benzimidazol-1-yl)acetate, have shown significant anti-inflammatory activity. These derivatives were tested in a carrageenan-induced rat paw edema model, indicating their potential as anti-inflammatory agents (Ganji & Agrawal, 2020).

Pharmaceutical Research

Sodium;2-(benzimidazol-1-yl)acetate plays a role in pharmaceutical research, particularly in the development and characterization of new drugs. It has been used in the synthesis and characterization of various benzimidazole derivatives, which are evaluated for their antimicrobial activity. These studies contribute to the discovery of new drugs with potential therapeutic benefits (Ansari & Lal, 2009).

Antifungal Activity

The compound's relevance in antifungal research is also noteworthy. Novel 1H-benzimidazol-1-yl acetates and propionates containing 1H-1,2,4-triazole moiety were synthesized and showed high activities against specific fungi, indicating its potential use in developing antifungal agents (Zhang, Zhou, Li, & Jiang, 2012).

Safety And Hazards

According to the safety data sheet, Sodium;2-(benzimidazol-1-yl)acetate may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazoles and their derivatives play an extraordinarily significant role as therapeutic agents . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods are some of the future directions .

properties

IUPAC Name

sodium;2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNCVNODQWRGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

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